molecular formula C16H15N3O4 B2753682 4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid CAS No. 1031807-25-6

4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Cat. No.: B2753682
CAS No.: 1031807-25-6
M. Wt: 313.313
InChI Key: LPJIGBHOMXMUQX-UHFFFAOYSA-N
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Description

4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by its complex structure, which includes a cyano group, an aniline derivative, a furan ring, and a butanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Aniline Derivative: Starting with 2-cyanoaniline, the compound is reacted with suitable reagents to introduce the furan-2-ylmethylamino group. This step often involves nucleophilic substitution reactions.

    Coupling with Butanoic Acid Derivative: The intermediate product is then coupled with a butanoic acid derivative under conditions that facilitate the formation of the amide bond. This step may involve the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aniline derivative can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 4-(2-Aminoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The cyano group and the aniline derivative are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Cyanoanilino)-2-(pyridin-2-ylmethylamino)-4-oxobutanoic acid: Similar structure but with a pyridine ring instead of a furan ring.

    4-(2-Cyanoanilino)-2-(thiophen-2-ylmethylamino)-4-oxobutanoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is unique due to the presence of the furan ring, which can impart different electronic properties and reactivity compared to pyridine or thiophene analogs

Properties

IUPAC Name

4-(2-cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c17-9-11-4-1-2-6-13(11)19-15(20)8-14(16(21)22)18-10-12-5-3-7-23-12/h1-7,14,18H,8,10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJIGBHOMXMUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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